molecular formula C18H20N2O4 B4887264 N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide

N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide

Katalognummer B4887264
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: WEAHAECFYNJVEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide, also known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, spindle assembly, and cytokinesis. MLN8237 has been shown to inhibit tumor growth in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide inhibits Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a crucial role in cell division, spindle assembly, and cytokinesis. Inhibition of Aurora A kinase by N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy. N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has also been shown to inhibit tumor growth in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, one limitation of N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide is its poor solubility, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

1. Combination therapy: N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has shown promising results in combination with chemotherapy and radiation therapy. Future studies could explore the optimal combination and dosing schedule.
2. Biomarker identification: N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to be effective in certain types of cancer. Future studies could identify biomarkers that predict response to N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide.
3. Resistance mechanisms: Resistance to N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide can develop over time. Future studies could explore the mechanisms of resistance and develop strategies to overcome it.
4. Clinical trials: N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies could explore the optimal patient population and dosing schedule.

Synthesemethoden

The synthesis of N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide involves several steps, including the reaction of 3-butoxyaniline with 2-methyl-3-nitrobenzoyl chloride, followed by reduction and acylation. The final product is obtained through crystallization and purification.

Wissenschaftliche Forschungsanwendungen

N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and colon cancer. N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-4-11-24-15-8-5-7-14(12-15)19-18(21)16-9-6-10-17(13(16)2)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAHAECFYNJVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5509992

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.